molecular formula C16H21NO5 B1360767 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone CAS No. 898786-27-1

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone

Cat. No. B1360767
CAS RN: 898786-27-1
M. Wt: 307.34 g/mol
InChI Key: HNLLTLRBRGZANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone” is an organic compound containing a dioxane ring and a nitro group attached to a butyrophenone . The presence of these functional groups suggests that it could be involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dioxane ring, a type of ether, and the nitro group attached to the butyrophenone. These functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The dioxane ring could potentially participate in reactions involving the opening of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s reactivity. The dioxane ring could influence its solubility and stability .

Scientific Research Applications

Organocatalysis

  • The compound is utilized in organocatalytic asymmetric Michael addition reactions. For example, 2,2-dimethyl-1,3-dioxan-5-one was used with various nitro alkenes using proline-based catalysts to afford polyfunctional nitro ketones (Enders & Chow, 2006).

Crystal Structures

Photovoltaic Applications

  • Derivatives of this compound have been synthesized for use in photovoltaic cells. These derivatives have shown conversion efficiencies in the range of 0.5-1% in blends with soluble C60 derivative PCBM (Jørgensen & Krebs, 2005).

Synthesis of Novel Compounds

  • New derivatives have been synthesized for various applications, such as in medicinal chemistry and materials science. These derivatives demonstrate the versatility of the parent compound in facilitating diverse chemical reactions (Kolyamshin et al., 2021).

Heterogeneously Catalysed Condensations

  • The compound is involved in acid-catalysed condensation reactions with other chemicals like glycerol, highlighting its potential in creating novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Anticancer Research

  • Certain derivatives of this compound have been investigated for their potential in anticancer therapies. This includes exploring the cytotoxic and tubulin polymerization-inhibitory effects (Thomson et al., 2006).

Mechanism of Action

Without specific context or studies, it’s challenging to predict the mechanism of action of this compound. It could potentially have biological activity, depending on its structure and the presence of the nitro group .

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2)10-21-15(22-11-16)8-4-7-14(18)12-5-3-6-13(9-12)17(19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLLTLRBRGZANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645936
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone

CAS RN

898786-27-1
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.